Fmoc-D-Glu(OtBu)-OH

Catalog No.
S760296
CAS No.
104091-08-9
M.F
C24H27NO6
M. Wt
425,5*18,01 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Glu(OtBu)-OH

CAS Number

104091-08-9

Product Name

Fmoc-D-Glu(OtBu)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Molecular Formula

C24H27NO6

Molecular Weight

425,5*18,01 g/mole

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1

InChI Key

OTKXCALUHMPIGM-HXUWFJFHSA-N

SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-D-Glu(OtBu)-OH;104091-08-9;Fmoc-D-glutamicacid5-tert-butylester;Fmoc-D-Glu(OBut)-OH;Fmoc-D-glutamicacidgamma-tert-butylester;Commercial;AmbotzFAA1324;PubChem10015;AC1Q1MQ9;KSC497A3J;SCHEMBL120511;CTK3J7034;5-tert-ButylN-Fmoc-D-glutamate;MolPort-003-983-022;ZINC2555083;ANW-56614;CF-303;AKOS015924150;AC-5220;RTC-060736;Fmoc-D-glutamicacid?-tert-butylester;AJ-39695;AK-25270;KB-52042;DB-083289

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Role in SPPS

Fmoc-D-glutamic acid refers to the presence of two functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group serves as a temporary protecting group for the amino group (N-terminus) of the D-glutamic acid residue during peptide chain assembly.
  • D-Glutamic acid: This is the specific amino acid being introduced, with the "D" indicating its stereochemistry.

The OtBu (tert-butyl) group protects the side chain carboxyl group of the D-glutamic acid, preventing unwanted reactions during peptide synthesis.

During SPPS, Fmoc-D-Glu(OtBu)-OH is attached to a growing peptide chain on a solid support. The Fmoc group is then selectively removed using a mild acidic treatment, allowing the next amino acid building block to be coupled. This cycle of coupling and deprotection is repeated until the desired peptide sequence is complete. Finally, the peptide is cleaved from the solid support, and the OtBu group is removed under specific conditions to obtain the final peptide product.

Applications in Research

Fmoc-D-Glu(OtBu)-OH is used in various scientific research applications due to its ability to introduce D-glutamic acid residues into peptides:

  • Studying protein structure and function: Researchers can synthesize peptides containing D-glutamic acid to investigate their interactions with other molecules, such as proteins or enzymes, and understand their role in biological processes.
  • Developing new drugs and therapeutic peptides: D-enantiomers of amino acids can sometimes have different biological properties compared to their L-enantiomers. By incorporating D-glutamic acid using Fmoc-D-Glu(OtBu)-OH, researchers can design and synthesize peptides with potential therapeutic applications, such as antimicrobial or anti-cancer agents.
  • Investigating protein-protein interactions: Peptides containing D-glutamic acid can be used as probes to study how proteins interact with each other. This information is crucial for understanding various biological processes and developing new drugs that target specific protein-protein interactions.

Fmoc-D-Glu(OtBu)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid gamma-t-butyl ester, is a synthetic derivative of D-glutamic acid, an essential amino acid. This compound is characterized by the presence of two protective groups: the fluorenylmethoxycarbonyl (Fmoc) group attached to the amino terminus and the tert-butyl (OtBu) group protecting the gamma-carboxyl side chain. These protective groups are crucial for facilitating selective reactions during peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) .

The molecular formula for Fmoc-D-Glu(OtBu)-OH is C24H27NO6, with a molecular weight of approximately 425.48 g/mol . The compound appears as a white solid with a melting point range of 86-96 °C .

  • Flammability: Likely low, but flammability data is not readily available. It's recommended to handle it with standard laboratory fire safety precautions.
  • Toxicity: Data on specific toxicity is limited. However, it's advisable to handle it with gloves and avoid inhalation or ingestion as a general precaution for laboratory chemicals [].

Fmoc-D-Glu(OtBu)-OH is primarily utilized in peptide synthesis. The Fmoc group can be selectively removed using mild acidic conditions, allowing the amino group to react with another carboxylic acid to form a peptide bond. The tert-butyl group is similarly removed under specific conditions post-synthesis to yield the final peptide product .

The typical reaction sequence involves:

  • Deprotection of Fmoc: Using a base such as piperidine.
  • Coupling: The free amino group reacts with an activated carboxylic acid of another amino acid.
  • Final Cleavage: Removal of both protective groups to yield the unprotected peptide.

While Fmoc-D-Glu(OtBu)-OH itself does not exhibit biological activity, it serves as a building block for peptides that can have various biological functions depending on their sequence and structure. Peptides synthesized using this compound may exhibit roles in signaling, enzyme activity, and other physiological processes .

The synthesis of Fmoc-D-Glu(OtBu)-OH typically involves:

  • Protection of D-glutamic acid: The gamma-carboxyl group is protected using tert-butyl chloride in the presence of a base.
  • Fmoc protection: The amino terminus is protected using Fmoc chloride.
  • Purification: The final product is purified through techniques like chromatography to remove unreacted materials and by-products .

Fmoc-D-Glu-OHLacks tert-butyl protectionPeptide synthesisFmoc-L-Glu(OtBu)-OHL-isomer of glutamic acidPeptide synthesisFmoc-D-Asp(OtBu)-OHAspartic acid derivativePeptide synthesisFmoc-L-Asp(OtBu)-OHL-isomer of aspartic acidPeptide synthesis

These compounds are utilized similarly in peptide synthesis but differ in their stereochemistry or functional groups, affecting their reactivity and biological properties .

Studies involving Fmoc-D-Glu(OtBu)-OH often focus on its role in peptide interactions rather than its direct interactions. Peptides synthesized using this compound can interact with various biological targets, including receptors and enzymes, which can be studied through techniques such as surface plasmon resonance or enzyme-linked immunosorbent assay .

Similar Compounds

Several compounds share structural similarities with Fmoc-D-Glu(OtBu)-OH, each with unique properties:

Compound NameStructural Features

XLogP3

3.9

Wikipedia

Fmoc-D-glutamic acid gamma-tert-butyl ester

Dates

Modify: 2023-08-15

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